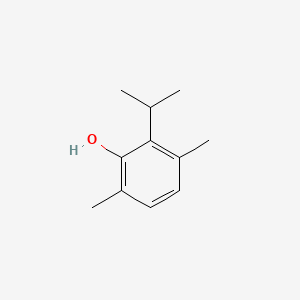

3,6-Dimethyl-2-propan-2-ylphenol

Description

Properties

CAS No. |

108929-09-5 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.248 |

IUPAC Name |

3,6-dimethyl-2-propan-2-ylphenol |

InChI |

InChI=1S/C11H16O/c1-7(2)10-8(3)5-6-9(4)11(10)12/h5-7,12H,1-4H3 |

InChI Key |

APYKTELMGOJSIN-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)C)O)C(C)C |

Synonyms |

Phenol, 3,6-dimethyl-2-(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dimethyl-2-propan-2-ylphenol can be synthesized through several methods, including:

Friedel-Crafts Alkylation: This method involves the alkylation of phenol with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on an aromatic ring with a nucleophile, such as an alkyl group, under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-2-propan-2-ylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form a corresponding hydrocarbon.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydrocarbons.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3,6-Dimethyl-2-propan-2-ylphenol has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its potential antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

Industry: Used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-2-propan-2-ylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenol ring can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 3,6-Dimethyl-2-propan-2-ylphenol, differing in substituent types, positions, or ring systems:

2,5-Dimethoxy-6-methyl-3-propan-2-ylphenol

- Molecular Formula : C₁₃H₂₀O₃

- Key Differences : Methoxy groups at positions 2 and 5 replace methyl groups, altering electronic effects.

- Properties: Reduced acidity compared to phenol due to electron-donating methoxy groups. Increased solubility in polar solvents (e.g., ethanol) due to methoxy substituents. Higher molecular weight (266.33 g/mol) vs. target compound (~178.27 g/mol).

- Source :

Phenol, 2-methyl-6-(2-propen-1-yl)

- Molecular Formula : C₁₀H₁₂O

- Key Differences : A propenyl group replaces the isopropyl group at position 6.

- Properties :

- Lower melting point due to unsaturated propenyl group.

- Enhanced reactivity (e.g., susceptibility to electrophilic addition).

- Reduced steric hindrance compared to isopropyl.

- Source :

6-Isopropenyl-3-methyl-cyclohex-2-enol

- Molecular Formula : C₁₀H₁₆O

- Key Differences: Cyclohexenol ring replaces aromatic phenol; isopropenyl group at position 6.

- Properties: Aliphatic ring reduces aromatic stabilization, increasing reactivity. Lower solubility in water due to non-polar cyclohexene structure.

- Source :

3',5-Diallyl-2,4'-biphenyldiol

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Solubility Trends |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₈O | ~178.27 | 3,6-dimethyl; 2-isopropyl | 240–260 (est.) | Low in water; high in organics |

| 2,5-Dimethoxy-6-methyl-3-propan-2-ylphenol | C₁₃H₂₀O₃ | 266.33 | 2,5-methoxy; 6-methyl; 3-isopropyl | 300–320 (est.) | Moderate in polar solvents |

| Phenol, 2-methyl-6-(2-propen-1-yl) | C₁₀H₁₂O | 148.20 | 2-methyl; 6-propenyl | 200–220 (est.) | Low in water; reactive |

| 6-Isopropenyl-3-methyl-cyclohex-2-enol | C₁₀H₁₆O | 152.23 | Cyclohexenol; isopropenyl | 180–200 (est.) | Low in polar solvents |

| 3',5-Diallyl-2,4'-biphenyldiol | C₁₈H₁₈O₂ | 266.33 | Biphenyl; dihydroxy; diallyl | >300 | Insoluble in water |

Q & A

Q. What are the established synthetic routes for 3,6-Dimethyl-2-propan-2-ylphenol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Common synthetic routes include Friedel-Crafts alkylation of m-cresol derivatives using isopropyl halides or alcohols under acidic catalysis. Optimization involves adjusting reaction parameters such as temperature (80–120°C), solvent polarity (e.g., dichloromethane vs. toluene), and catalyst type (e.g., AlCl₃ or FeCl₃). Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol improves purity . Microwave-assisted synthesis (e.g., 100°C, 30 min) can enhance regioselectivity and reduce side products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 6.7–7.1 ppm, isopropyl CH₃ at δ 1.2–1.4 ppm). ¹³C NMR identifies carbonyl or hydroxyl-bearing carbons.

- IR : O–H stretch (~3200 cm⁻¹) and C–O vibrations (~1250 cm⁻¹) validate phenolic structure.

- HPLC/MS : Ensures purity (>98%) and detects trace impurities. X-ray crystallography (e.g., single-crystal analysis at 100 K) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of this compound?

- Methodological Answer : Contradictions may arise from tautomerism, solvent effects, or impurities. For example, keto-enol tautomerism in oxidized derivatives can shift NMR peaks. Validate using:

- Variable Temperature NMR : To identify dynamic equilibria.

- 2D NMR (COSY, NOESY) : Maps coupling interactions and spatial proximity.

- X-ray Crystallography : Provides definitive structural confirmation, as demonstrated for isoxazolo-pyridazinone derivatives .

Q. What strategies optimize regioselective functionalization of this compound for targeted bioactivity studies?

- Methodological Answer :

- Directed Ortho-Metalation : Use bulky directing groups (e.g., trimethylsilyl) to block para positions, favoring ortho substitution.

- Electrophilic Aromatic Substitution : Control electronic effects via electron-donating/withdrawing substituents. For example, nitration at low temperatures (-10°C) favors meta products due to steric hindrance from isopropyl groups .

- Microwave-Assisted Reactions : Enhance selectivity in halogenation or sulfonation .

Q. How can computational models predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking (AutoDock/Vina) : Simulate binding affinities to targets like cytochrome P450 or estrogen receptors.

- QSAR/QSPR Models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity. Quantum mechanical calculations (DFT) predict electron density maps for reactive sites .

- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Data Analysis and Experimental Design

Q. How can researchers design experiments to resolve contradictory results in the oxidation products of this compound?

- Methodological Answer : Conflicting reports of ketone vs. quinone formation require controlled studies:

- Oxygen Availability : Anaerobic vs. aerobic conditions (e.g., under N₂ vs. O₂ atmosphere).

- Catalyst Screening : Compare MnO₂, KMnO₄, or enzymatic oxidants (e.g., laccase).

- In Situ Monitoring : Use UV-Vis spectroscopy to track intermediate species .

Q. What statistical approaches validate the reproducibility of synthetic protocols for this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to test variable interactions (e.g., temperature, catalyst loading).

- Control Charts : Monitor yield/purity across 10+ batches to identify outliers.

- Principal Component Analysis (PCA) : Correlate spectral data with reaction conditions .

Safety and Compliance

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.